Myricetin 3-arabinofuranoside
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Overview
Description
Betmidin is a natural product primarily used for research in life sciences. It is a flavonoid compound with the molecular formula C20H18O12 and a molecular weight of 450.4 g/mol . Betmidin is derived from the roots of Lannea alata and is known for its yellow powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betmidin can be synthesized through various chemical reactions involving flavonoid precursors. The specific synthetic routes and reaction conditions are not widely documented, but it is known that Betmidin can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of Betmidin involves extraction from natural sources, particularly the roots of Lannea alata. The extraction process typically includes solvent extraction followed by purification steps to isolate Betmidin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Betmidin undergoes several types of chemical reactions, including:
Oxidation: Betmidin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Betmidin into reduced forms.
Substitution: Betmidin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Betmidin, as well as substituted flavonoid compounds with different functional groups.
Scientific Research Applications
Betmidin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Betmidin involves its interaction with various molecular targets and pathways. Betmidin exerts its effects by binding to specific enzymes and receptors, modulating their activity. For example, Betmidin has been shown to bind to the active site of enzymes like tyrosine kinases, inhibiting their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Betmidin is structurally similar to other flavonoid compounds, such as:
- Myricitrin (CAS#17912-87-7)
- 2’'-O-Galloylmyricitrin (CAS#56939-52-7)
- 3’'-O-Galloylmyricitrin (CAS#143202-36-2)
- Myricetin 3-O-galactoside (CAS#15648-86-9)
- Myricetin 3-O-beta-D-glucopyranoside (CAS#19833-12-6)
- Cannabiscitrin (CAS#520-14-9)
These compounds share similar structural features but differ in their functional groups and bioactivity. Betmidin is unique due to its specific molecular structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C20H18O12 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2 |
InChI Key |
OXJKSVCEIOYZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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